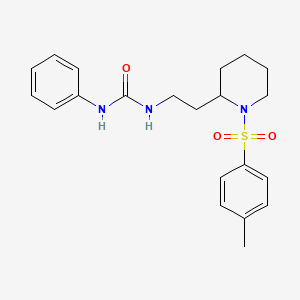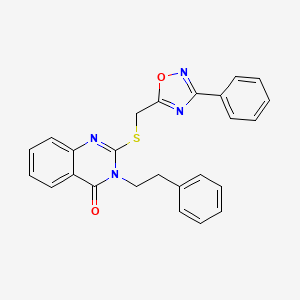
1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea, also known as PTUP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTUP is a urea derivative that has been synthesized through a multi-step process and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Synthesis
Association and Complex Formation : Research by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-R(1)-ureas with 2-amino-1,8-naphthyridines and benzoates, shedding light on the impact of substituents on complex formation. This study highlights the critical role of intramolecular hydrogen bonding in urea derivatives for complex formation and provides insights into their chemical interactions (Ośmiałowski et al., 2013).
Synthesis and Activity of Urea Derivatives : Thalluri et al. (2014) demonstrated a method for the synthesis of ureas via ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This process provides a racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, highlighting a significant advancement in the synthesis of urea derivatives with potential biological applications (Thalluri et al., 2014).
Biological Activities
Neuroprotective Properties : Azam et al. (2009) investigated the antiparkinsonian activity of urea and thiourea derivatives, revealing significant neuroprotective properties against haloperidol-induced catalepsy in mice. This study underscores the potential therapeutic applications of urea derivatives in treating neurological disorders (Azam et al., 2009).
Inhibition of Soluble Epoxide Hydrolase : Rose et al. (2010) focused on the synthesis of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase, showcasing the potential of urea derivatives in modulating inflammation and protecting against various conditions, such as hypertension and neuropathic pain (Rose et al., 2010).
Antiproliferative Activity : Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, testing them for antiproliferative activity against various cancer cell lines. The results indicated broad-spectrum antiproliferative activity, suggesting the utility of these compounds in cancer research (Al-Sanea et al., 2018).
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of targets depending on their specific structures and functional groups .
Mode of Action
Generally, piperidine derivatives interact with their targets through various mechanisms, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives can influence a variety of pathways depending on their specific structures and targets .
Result of Action
Piperidine derivatives are known to have diverse biological activities, which can result in various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body.
Eigenschaften
IUPAC Name |
1-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-17-10-12-20(13-11-17)28(26,27)24-16-6-5-9-19(24)14-15-22-21(25)23-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBHSTWAUOSIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-5-(2-chlorophenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2437834.png)
![N-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2437836.png)
![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride](/img/structure/B2437837.png)
![2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2437841.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2437843.png)


![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2437849.png)
amine](/img/structure/B2437850.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2437852.png)
![1-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-3-((1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2437853.png)
![4-Methyl-6-(2-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437854.png)
![2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2437855.png)